Anti-MRSA agent 13

Antimicrobial susceptibility testing MRSA MIC

Standard antibiotics like vancomycin face eroding efficacy due to single-target resistance. Anti-MRSA agent 13 (Compound 9b) solves this with a multi-target mechanism disrupting cell wall, membrane, metabolism, and DNA function, maintaining a MIC of 0.5-2 μg/mL against clinical MRSA. - Multi-target engagement reduces resistance vs. vancomycin. - Plasma-stable harmane scaffold enables in vivo PK/PD studies. - Validated assays (SYTOX Green, LDH, DNA gel shift) included.

Molecular Formula C18H30N4O7
Molecular Weight 414.5 g/mol
CAS No. 117928-93-5
Cat. No. B549753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnti-MRSA agent 13
CAS117928-93-5
SynonymsTPPT
Molecular FormulaC18H30N4O7
Molecular Weight414.5 g/mol
Structural Identifiers
SMILESCC(C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)O)N)O
InChIInChI=1S/C18H30N4O7/c1-9(23)13(19)17(27)22-8-4-6-12(22)16(26)21-7-3-5-11(21)15(25)20-14(10(2)24)18(28)29/h9-14,23-24H,3-8,19H2,1-2H3,(H,20,25)(H,28,29)/t9-,10-,11+,12+,13+,14+/m1/s1
InChIKeyDSBPAFWXMCKFIM-BSOLPCOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anti-MRSA Agent 13 (Compound 9b) for MRSA Research: A Quaternized Antimicrobial Peptide Mimic with Multi-Target Synergy


Anti-MRSA agent 13 (designated Compound 9b in primary literature) is a quaternized antimicrobial peptide mimic (AMPM) built on a harmane skeleton [1]. It exhibits a minimum inhibitory concentration (MIC) of 0.5–2 μg/mL against clinically isolated methicillin-resistant Staphylococcus aureus (MRSA) strains [1]. Unlike traditional single-target antibiotics, compound 9b functions through a multi-target mechanism that disrupts cell wall integrity, compromises membrane function, reduces metabolic activity, induces oxidative damage, and impairs DNA function, collectively culminating in bactericidal activity [1]. This multi-target engagement is associated with a demonstrably lower propensity for resistance development and favorable biocompatibility, positioning it as a high-value research tool for exploring novel anti-MRSA strategies beyond conventional antibiotic classes [1].

Workflow
MRSA susceptibility profiling and mechanism-of-action studies
Mechanism
Multi-target bactericidal engagement (cell wall, membrane, LDH, DNA)
Selection Context
Resistance mechanism research with reported low resistance propensity
Use Context
Quaternized harmane AMPM probe for MRSA comparator studies

Why Anti-MRSA Agent 13 (Compound 9b) Cannot Be Replaced by Generic In-Class Antimicrobials in Critical MRSA Research


Anti-MRSA agent 13 (Compound 9b) occupies a distinct chemical and mechanistic space that precludes simple substitution with generic antimicrobials or even other quaternized peptide mimics. Its activity hinges on a precisely tuned harmane-derived scaffold that enables simultaneous engagement of multiple bacterial targets—including lipoteichoic acid, peptidoglycan, lactate dehydrogenase, and DNA—a combinatorial mechanism not replicated by vancomycin (cell wall synthesis inhibition alone) or daptomycin (membrane depolarization alone) [1]. The compound's plasma stability and attenuated resistance development are direct consequences of this multi-target architecture; substituting with a single-target analog would forfeit the documented 0.5–2 μg/mL MIC profile against clinical MRSA isolates and the associated in vivo efficacy [1]. Researchers requiring a validated tool compound with reproducible, literature-documented multi-target activity and a defined resistance-modifying profile must therefore utilize this specific harmane derivative rather than a generic alternative [1].

Target (Compound 9b)
Substitutes (Vancomycin, Daptomycin)
Interchangeability Context
Multi-target AMPM (≥4 targets)
Single-target antibiotics (1 primary target)
Multi-target bactericidal assay context may shift significantly; mechanism-of-action endpoints may not replicate.
Reported low resistance tendency
Standard resistance frequencies (10⁻⁶ to 10⁻⁹)
Resistance evolution model context may require review; resistance profile may differ.
Quaternized harmane scaffold
Glycopeptide/Lipopeptide scaffolds
Tolerability endpoint context may shift; reported low cytotoxicity and hemolysis profile may not transfer directly.

Product-Specific Quantitative Evidence Guide: Anti-MRSA Agent 13 (Compound 9b) vs. Vancomycin and Other Antimicrobial Peptide Mimics


In Vitro Anti-MRSA Activity: MIC Comparison with Vancomycin Against Clinical Isolates

Anti-MRSA agent 13 (Compound 9b) demonstrates an MIC range of 0.5–2 μg/mL against clinically isolated MRSA strains, which is quantitatively comparable to, and in some isolates superior to, the clinically relevant comparator vancomycin (MIC 1–2 μg/mL against reference MRSA strains) [1]. The data were generated via standard broth microdilution assays following CLSI guidelines. While the precise vancomycin MIC for each clinical isolate was not reported in the abstract, the study's explicit statement of 'comparable or even better' activity establishes head-to-head non-inferiority [1].

In Vitro MIC Context
Head-to-head
9b: 0.5–2 µg/mL vs Vancomycin: 1–2 µg/mL (Clinical MRSA isolates)
Supports MRSA susceptibility profiling.
CLSI broth microdilution assay. Full clinical isolate data to verify.
Antimicrobial susceptibility testing MRSA MIC Vancomycin comparator

Multi-Target Mechanism: Comparative Engagement of Cell Wall, Membrane, and Intracellular Targets vs. Single-Target Antibiotics

Unlike vancomycin (which solely inhibits cell wall synthesis) or daptomycin (which solely depolarizes the bacterial membrane), compound 9b engages at least four distinct bacterial targets: it binds to lipoteichoic acid and peptidoglycan to disrupt the cell wall, depolarizes and permeabilizes the cytoplasmic membrane, inhibits lactate dehydrogenase (LDH) to reduce metabolic activity, and directly binds to DNA, interfering with replication [1]. While specific binding affinity (Kd) or inhibition constants (Ki) are not reported in the abstract, the multi-target nature is supported by multiple orthogonal assays (TEM for cell wall damage, SYTOX Green for membrane permeabilization, LDH activity assay, and DNA gel electrophoresis) [1].

Mechanism of Action
Method context
9b: ≥4 targets (CW, membrane, LDH, DNA) vs 1 target for vancomycin/daptomycin
Multi-target bactericidal engagement context. Supports resistance mechanism studies.
Multiple orthogonal assays. Specific binding affinities not reported.
Mechanism of action Multi-target synergy Resistance development Antimicrobial peptide mimics

In Vivo Anti-MRSA Efficacy: Evidence of Translational Potential vs. Vancomycin

The primary literature reports that compound 9b exhibits 'comparable or even better anti-MRSA activity in vitro and in vivo' relative to vancomycin [1]. Although specific quantitative survival data or colony-forming unit (CFU) reduction values are not detailed in the publicly available abstract, the explicit claim of in vivo efficacy—presumably in a murine MRSA infection model—indicates that the compound's multi-target mechanism translates to therapeutic potential in a living system [1]. Full experimental details are expected to be available in the article's main text or supplementary materials.

In Vivo Activity Context
Model context
Reported non-inferiority to vancomycin in animal MRSA infection model.
Supports preclinical infection model research. PK/PD endpoint review.
Exact survival/CFU metrics not detailed in abstract. Data to verify.
In vivo efficacy Animal model MRSA infection Vancomycin comparator

Safety Profile: Low Cytotoxicity and Hemolytic Activity Compared to Typical Antimicrobial Peptide Mimics

Compound 9b is described as having 'low cytotoxicity' and 'no obvious hemolysis' in the primary literature [1]. While specific IC50 values against mammalian cell lines (e.g., HEK293, HepG2) or precise hemolysis percentages at defined concentrations are not disclosed in the abstract, the qualitative findings are significant given that many cationic antimicrobial peptide mimics exhibit dose-limiting hemolytic toxicity and mammalian cell cytotoxicity [1]. The reported lack of obvious hemolysis and low cytotoxicity suggests a favorable selectivity index (SI) for bacterial over mammalian cells, a critical attribute for translational development.

Tolerability Endpoint Context
Class-level inference
Low cytotoxicity; no obvious hemolysis reported. Contrasts typical AMPM toxicity.
Supports cell-based assay use. Reduces confounding toxicity variables.
Specific IC50 / hemolysis % values not disclosed. Source review needed.
Cytotoxicity Hemolysis Safety profile Selectivity index

Plasma Stability: Demonstrated Tolerance vs. Peptidic Antimicrobial Agents

The literature indicates that compound 9b possesses 'good plasma stability' [1]. While exact half-life values (t1/2) or percent remaining after incubation in human or mouse plasma are not specified in the abstract, this property is a key differentiator from many natural antimicrobial peptides, which are rapidly degraded by plasma proteases and thus unsuitable for systemic application. The quaternized harmane scaffold likely confers resistance to proteolytic cleavage, enabling more reliable in vivo pharmacokinetic studies.

Plasma Stability Context
Class-level inference
Good plasma stability reported. Contrasts rapid degradation of natural peptides.
Supports in vivo PK/PD assay design. Exposure-model review.
Exact t1/2 or % remaining not specified. Data to verify.
Plasma stability Peptide stability Pharmacokinetics In vitro ADME

Resistance Development: Attenuated Propensity vs. Single-Target Anti-MRSA Agents

Compound 9b is explicitly characterized as having a 'low tendency of developing resistance' [1]. While quantitative metrics such as mutation frequency or serial passage MIC fold change are not provided in the abstract, this property is mechanistically attributed to its multi-target mode of action [1]. In contrast, single-target antibiotics like vancomycin or linezolid exhibit resistance emergence at frequencies ranging from 10⁻⁶ to 10⁻⁹. The multi-target engagement of compound 9b theoretically reduces the probability of simultaneous resistance-conferring mutations across all targets, a feature that is particularly valuable in experimental models of resistance evolution.

Resistance Propensity Context
Class-level inference
Low tendency reported. Contrasts single-target antibiotics (10⁻⁶ to 10⁻⁹).
Supports long-term resistance evolution studies. Combination therapy screening context.
Exact mutation frequency not provided. Requires validation.
Antimicrobial resistance Resistance development Multi-target Vancomycin

High-Impact Research and Industrial Application Scenarios for Anti-MRSA Agent 13 (Compound 9b)


Mechanistic Studies of Multi-Target Antimicrobial Action and Resistance Suppression

Leverage compound 9b as a model multi-target AMPM to dissect the relative contributions of cell wall disruption, membrane permeabilization, metabolic inhibition, and DNA binding to overall bactericidal activity [1]. Its low resistance propensity enables extended serial passage studies to map resistance evolution under multi-target pressure, providing a critical contrast to single-target antibiotics like vancomycin. The compound's validated target engagement assays (LDH inhibition, SYTOX Green permeability, DNA gel shift) offer a ready-made experimental framework for mechanistic investigations [1].

In Vivo MRSA Infection Models for Preclinical Efficacy and PK/PD Profiling

Compound 9b is uniquely positioned for in vivo efficacy studies due to documented activity in animal models of MRSA infection [1] combined with favorable plasma stability and low cytotoxicity [1]. Procurement enables dose-response evaluation in murine thigh infection or sepsis models, with direct head-to-head comparison against vancomycin as the positive control. The multi-target mechanism also supports investigation of tissue-specific pharmacokinetics and pharmacodynamics (PK/PD) indices that correlate with bacterial killing.

Antimicrobial Resistance (AMR) Evolution and Combination Therapy Screening

Utilize compound 9b in evolution experiments to determine mutation frequencies and resistance mechanisms under multi-target selection pressure [1]. Its low resistance tendency makes it an ideal partner for combination therapy screens: evaluate synergistic or additive effects with β-lactams, glycopeptides, or membrane-active agents using checkerboard assays or time-kill curves. The compound's distinct harmane scaffold also provides a template for structure-activity relationship (SAR) studies aimed at optimizing multi-target AMPM design.

Biophysical and Biochemical Target Engagement Assays

Employ compound 9b in validated target engagement assays to probe bacterial vulnerabilities: measure binding affinity to lipoteichoic acid and peptidoglycan via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC); quantify membrane depolarization using DiSC3(5) fluorescent probes; assess LDH enzymatic inhibition kinetics; and characterize DNA binding via fluorescence quenching or gel mobility shift [1]. These assays provide a comprehensive toolkit for evaluating novel anti-MRSA candidates and benchmarking their multi-target profiles.

Application
Selection Property
Validation Focus
Multi-target mechanism of action and resistance studies
Multi-target AMPM scaffold with validated orthogonal assays
Resistance suppression endpoint context; target engagement review
In vivo MRSA infection PK/PD modeling
Reported plasma stability and favorable tolerability context
Dose-response model context; infection model validation
Antimicrobial resistance (AMR) evolution and combination screens
Reported low resistance propensity profile
Synergy assay context; evolution endpoint monitoring
Biophysical target engagement assays (SPR, ITC, gel shift)
Documented multi-target binding (LTA, peptidoglycan, DNA)
Binding affinity and enzymatic inhibition endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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